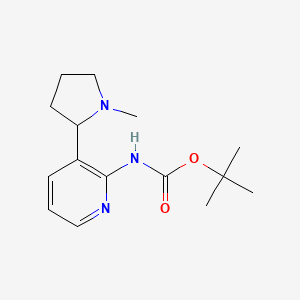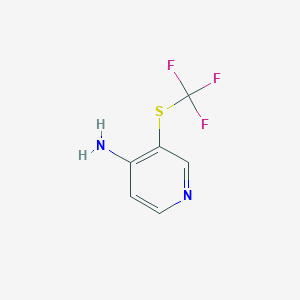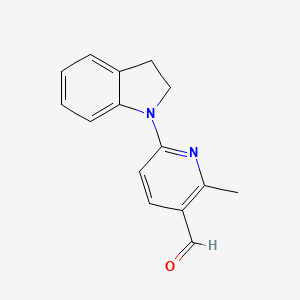
6-(Indolin-1-yl)-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Indolin-1-yl)-2-methylnicotinaldehyde is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-2-methylnicotinaldehyde typically involves the reaction of indoline with 2-methylnicotinaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed C–H activation reaction. This method allows for the regioselective functionalization of the indoline ring, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Indolin-1-yl)-2-methylnicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The indoline ring can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Applications De Recherche Scientifique
6-(Indolin-1-yl)-2-methylnicotinaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 6-(Indolin-1-yl)-2-methylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, as a neuroprotective agent, it has been shown to interact with N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which play a crucial role in neuronal survival and function . Additionally, its antibacterial activity is attributed to its ability to inhibit key bacterial enzymes, thereby disrupting essential cellular processes .
Comparaison Avec Des Composés Similaires
Indoline-6-sulfonamide: Known for its antibacterial properties and ability to inhibit bacterial enzymes.
Spiropyran derivatives: These compounds exhibit photochromic properties and have applications in smart materials and molecular electronics.
3,4-Disubstituted maleimides: These compounds are known for their biological activity, including anticancer and antibacterial properties.
Uniqueness: 6-(Indolin-1-yl)-2-methylnicotinaldehyde stands out due to its unique combination of an indoline ring and a nicotinaldehyde moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H14N2O/c1-11-13(10-18)6-7-15(16-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
Clé InChI |
VJRBUKJKLGAXPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


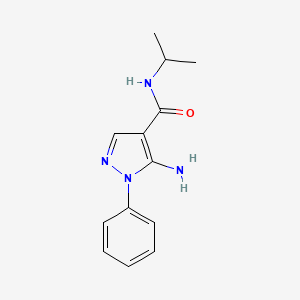

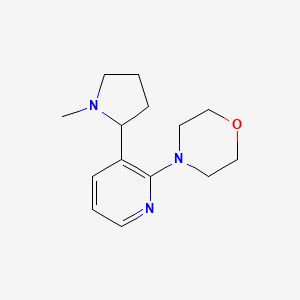
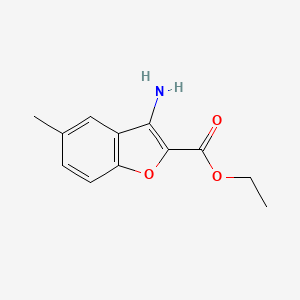

![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)

